

"1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid" molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No.: B1282151

[Get Quote](#)

Technical Guide: 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a tetrahydropyridine core, a carboxylic acid functional group, and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of a wide range of complex molecules, including novel therapeutic agents. The Boc protecting group provides stability under various reaction conditions and allows for selective deprotection, facilitating multi-step synthetic strategies. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in pharmaceutical research.

Core Molecular Data

The fundamental properties of **1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₁ H ₁₇ NO ₄
Molecular Weight	227.26 g/mol
CAS Number	86447-11-2
Appearance	White to off-white solid
Solubility	Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. Insoluble in water.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of Boc-protected piperidine carboxylic acids, which serves as a foundational method for the preparation of **1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid**. The synthesis generally involves the protection of the nitrogen atom of the corresponding piperidine or tetrahydropyridine carboxylic acid with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

General Procedure for N-Boc Protection of Piperidine/Tetrahydropyridine Carboxylic Acids

Materials:

- Piperidine-3-carboxylic acid (Nipecotic acid) or 1,2,5,6-tetrahydropyridine-3-carboxylic acid
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
- Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and water
- Dichloromethane (DCM)
- 1N Hydrochloric acid (HCl)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Method 1: Using Triethylamine in Methanol[1]

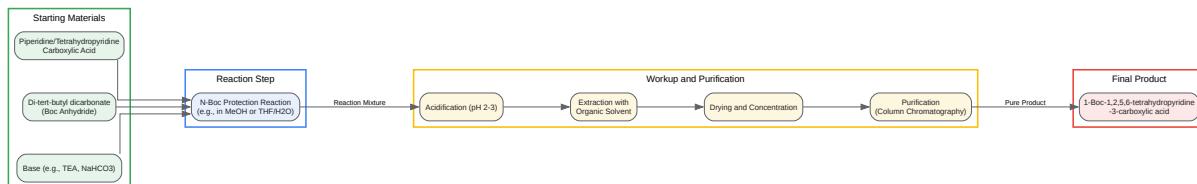
- Dissolve the starting carboxylic acid (1 equivalent) in methanol.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.2 equivalents) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (1.4 equivalents).
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Add a 5:1 mixture of dichloromethane and water to the reaction mixture.
- Adjust the pH of the aqueous layer to 3 using 1N HCl.
- Separate the layers and extract the aqueous phase with dichloromethane.
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (e.g., using a gradient of dichloromethane:methanol) to yield the N-Boc protected product.

Method 2: Using Sodium Bicarbonate in THF/Water[1]

- Dissolve the starting carboxylic acid in a 1:1 mixture of THF and water.
- Add sodium bicarbonate (1.4 equivalents) to the solution.
- Add di-tert-butyl dicarbonate (1.1 equivalents) and stir the mixture at room temperature overnight under an inert atmosphere (e.g., argon).
- Dilute the reaction mixture with water and wash with a non-polar organic solvent like petroleum ether to remove unreacted Boc_2O .

- Acidify the aqueous layer to a pH of 2 with 1N HCl.
- Extract the product into ethyl acetate.
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the N-Boc protected carboxylic acid.

Applications in Drug Development

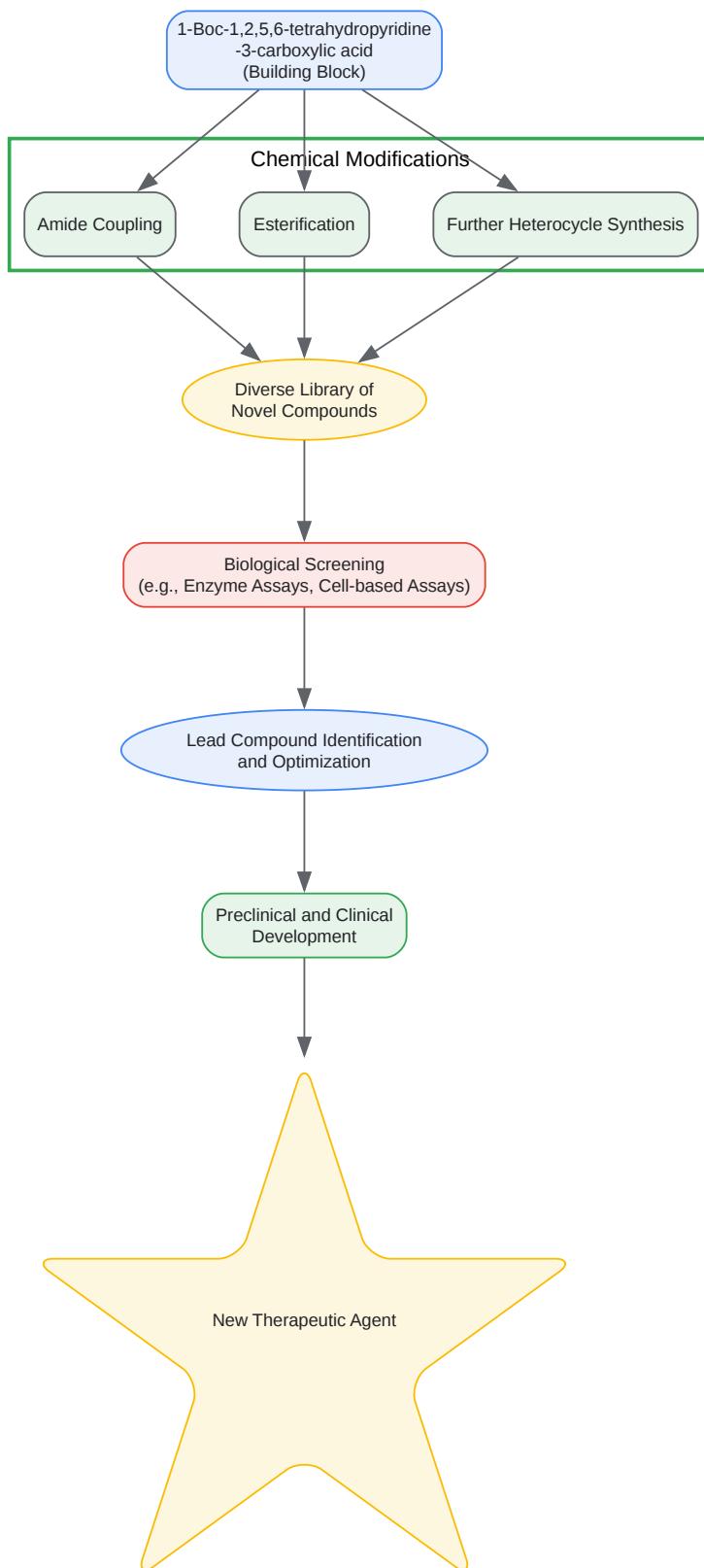

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid and its analogues are valuable building blocks in the synthesis of pharmaceutically active compounds.^[2] The tetrahydropyridine scaffold is a key structural motif in many biologically active molecules, and the presence of the carboxylic acid and a protected amine allows for diverse chemical modifications.

These compounds are particularly utilized in the development of agents targeting the central nervous system. For instance, derivatives of nipecotic acid (piperidine-3-carboxylic acid) are known inhibitors of γ -aminobutyric acid (GABA) uptake, which is relevant for the treatment of neurological disorders such as epilepsy and anxiety.^[3] The tetrahydropyridine core can also be found in muscarinic agonists, which have potential applications in treating conditions like Alzheimer's disease.^{[4][5]}

Visualizations

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of N-Boc protected piperidine/tetrahydropyridine carboxylic acids.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of Boc-protected carboxylic acids.

Role in Drug Discovery

This diagram outlines the logical relationship of how **1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid** is utilized as a building block in the drug discovery process.

[Click to download full resolution via product page](#)

Caption: Role of the title compound as a building block in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbino.com]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis and biological characterization of 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives as muscarinic agonists for the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid" molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282151#1-boc-1-2-5-6-tetrahydropyridine-3-carboxylic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com